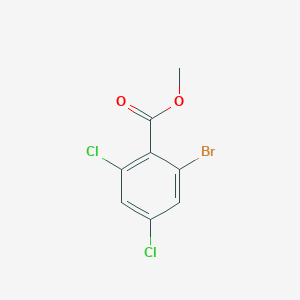

2-Bromo-4,6-dichlorobenzoic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKFEEIODHSYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4,6 Dichlorobenzoic Acid Methyl Ester

Direct Esterification Approaches

Direct esterification of 2-Bromo-4,6-dichlorobenzoic acid is a common and straightforward method for the preparation of its methyl ester. This transformation can be achieved through several techniques, each with its own set of advantages and specific applications.

Acid-Catalyzed Esterification of 2-Bromo-4,6-dichlorobenzoic Acid

The Fischer-Speier esterification is a widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. In the context of 2-Bromo-4,6-dichlorobenzoic acid, this typically involves reaction with methanol (B129727) in the presence of a catalyst like sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol.

The presence of three halogen substituents on the benzene (B151609) ring, particularly at the ortho positions (bromo at C2 and chloro at C6), introduces significant steric hindrance around the carboxylic acid group. This steric hindrance can decrease the rate of esterification compared to unsubstituted or less substituted benzoic acids. To overcome this, the reaction often requires prolonged heating under reflux to achieve a satisfactory yield.

| Reactant | Reagent | Catalyst | Conditions | Product | Notes |

| 2-Bromo-4,6-dichlorobenzoic acid | Methanol | Sulfuric acid | Reflux | 2-Bromo-4,6-dichlorobenzoic acid methyl ester | Steric hindrance may necessitate longer reaction times or higher catalyst loading. |

Microwave-Assisted Esterification Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. researchgate.netresearchgate.net In the esterification of 2-Bromo-4,6-dichlorobenzoic acid, microwave irradiation can significantly reduce the reaction time compared to conventional heating methods. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions.

This technique is particularly advantageous for the esterification of sterically hindered acids like 2-Bromo-4,6-dichlorobenzoic acid. nih.gov The high temperatures and pressures that can be safely achieved in a sealed microwave reactor can help to overcome the activation energy barrier imposed by the steric hindrance.

| Reactant | Reagent | Catalyst | Conditions | Product | Advantage |

| 2-Bromo-4,6-dichlorobenzoic acid | Methanol | Acid catalyst (e.g., H₂SO₄) | Microwave irradiation | This compound | Significant reduction in reaction time and potential for higher yields. researchgate.netresearchgate.net |

Alternative Methyl Esterification Strategies

While acid-catalyzed esterification is common, alternative reagents can also be employed for the methyl esterification of 2-Bromo-4,6-dichlorobenzoic acid, particularly under milder conditions or when the substrate is sensitive to strong acids.

Dimethyl Carbonate: Dimethyl carbonate (DMC) is considered a green methylating agent, as it is non-toxic and its byproduct is methanol and carbon dioxide. The esterification of carboxylic acids with DMC can be promoted by a base. This method avoids the use of harsh acidic conditions.

Dimethyl Sulfoxide (B87167): While less common as a direct methylating agent for carboxylic acids, dimethyl sulfoxide (DMSO) can be involved in certain methylation reactions, often in combination with other reagents. However, for the direct esterification of 2-Bromo-4,6-dichlorobenzoic acid, its application is not as well-established as other methods.

Precursor Synthesis and Halogenation Strategies

An alternative approach to obtaining this compound involves the synthesis of a suitable precursor followed by selective halogenation. This can be a more versatile strategy, allowing for the introduction of the desired halogen atoms at specific positions on the aromatic ring.

Synthesis of 2-Bromo-4,6-dichlorobenzoic Acid and Related Dihalobenzoic Acids

The direct synthesis of 2-Bromo-4,6-dichlorobenzoic acid can be challenging due to the need for precise control over the regioselectivity of three halogen introductions. A more common approach is the halogenation of a pre-substituted benzoic acid. For instance, the synthesis could potentially start from 3,5-dichlorobenzoic acid. epa.govnist.gov

Another plausible route involves the Sandmeyer reaction of an appropriately substituted aniline. For example, starting from 2-amino-4,6-dichlorobenzoic acid, a diazonium salt can be formed and subsequently reacted with a bromide source, such as copper(I) bromide, to introduce the bromine atom at the 2-position. This approach offers good control over the position of the incoming bromine atom. A similar strategy is employed in the synthesis of 2-bromo-4-chlorobenzoic acid from 2-amino-4-chlorobenzoic acid. guidechem.com

| Starting Material | Key Transformation | Product |

| 3,5-Dichlorobenzoic acid | Regioselective Bromination | 2-Bromo-4,6-dichlorobenzoic acid |

| 2-Amino-4,6-dichlorobenzoic acid | Sandmeyer Reaction | 2-Bromo-4,6-dichlorobenzoic acid |

Regioselective Bromination and Chlorination in Aromatic Systems

The directing effects of substituents on an aromatic ring are crucial for achieving the desired regioselectivity during halogenation. The carboxylic acid group is a deactivating, meta-directing group. However, in electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions meta to the carboxyl group.

In the case of 3,5-dichlorobenzoic acid, the two chlorine atoms are also deactivating but ortho, para-directing. The positions ortho to the chlorine atoms (C2 and C6) are activated relative to the C4 position. Therefore, electrophilic bromination of 3,5-dichlorobenzoic acid would be expected to occur at the C2 or C6 position, leading to the desired 2-bromo-4,6-dichlorobenzoic acid. The synthesis of 5-bromo-2,4-dichlorobenzoic acid from 2,4-dichlorobenzoic acid demonstrates the feasibility of regioselective bromination of a dichlorinated benzoic acid. chemicalbook.com

The choice of brominating agent and reaction conditions is critical to control the selectivity and prevent over-halogenation. N-Bromosuccinimide (NBS) in the presence of an acid catalyst is a common reagent for regioselective bromination of aromatic compounds. organic-chemistry.org

| Substrate | Halogenating Agent | Expected Product | Rationale |

| 3,5-Dichlorobenzoic acid | Br₂ / Lewis Acid or NBS | 2-Bromo-4,6-dichlorobenzoic acid | The positions ortho to the chloro groups (and meta to the carboxyl group) are the most activated for electrophilic substitution. |

Utility of Diazotization and Halogen Exchange Reactions in Precursor Formation

The synthesis of halogenated benzoic acids and their esters frequently relies on the strategic introduction of halogen substituents onto an aromatic ring. Diazotization of an aromatic amine, followed by a Sandmeyer or related reaction, is a cornerstone technique for the regioselective installation of bromine or chlorine atoms. This process is particularly useful for creating precursors to polysubstituted benzoic acid derivatives like this compound.

The general principle involves the conversion of a primary aromatic amine to a diazonium salt using a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid. The resulting diazonium group is an excellent leaving group and can be readily displaced by a variety of nucleophiles, including halides. For instance, the synthesis of 2-bromo-4-chlorobenzoic acid is achieved by treating 2-amino-4-chlorobenzoic acid with sodium nitrite in aqueous hydrobromic acid, followed by the addition of copper(I) bromide. guidechem.com This reaction proceeds by forming a diazonium salt from the amino group, which is then substituted by bromide. guidechem.com

This methodology is versatile and has been applied to various substituted anthranilic acid esters. A similar transformation is used to produce methyl 2-bromo-4-fluoro-5-methylbenzoate from methyl 2-amino-4-fluoro-5-methylbenzoate. chemicalbook.com The amine is first treated with sodium nitrite and hydrobromic acid at 0°C to form the diazonium salt, which is subsequently reacted with copper(I) bromide to yield the desired bromo derivative. chemicalbook.com The process can also be used to introduce other halogens, such as iodine, by using potassium iodide or sodium iodide as the halide source. google.com

The table below summarizes examples of diazotization reactions used to form halogenated benzoic acid precursors.

| Starting Material | Reagents | Product | Yield |

| 2-Amino-4-chlorobenzoic acid | 1. NaNO₂, 48% HBr, 0°C2. CuBr | 2-Bromo-4-chlorobenzoic acid | 59% guidechem.com |

| Methyl 2-amino-4-fluoro-5-methylbenzoate | 1. NaNO₂, 48% HBr, 0°C2. CuBr | Methyl 2-bromo-4-fluoro-5-methylbenzoate | 74% chemicalbook.com |

| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | NaNO₂, Iodide, Acid | 4-Bromo-5-fluoro-2-iodobenzoic acid methyl ester | Not specified google.com |

| 2-Bromo-4-methylaniline | NaNO₂, HCl, -5 to +5°C | 2-Bromo-4-methylbenzenediazonium chloride | Intermediate orgsyn.org |

Halogen exchange reactions also serve as a method for synthesizing alkyl bromides and other halogenated compounds, although diazotization is more common for initial aryl halide synthesis from amines. societechimiquedefrance.fr These exchange reactions, often catalyzed, involve the substitution of one halogen for another (e.g., R-Cl + HBr → R-Br + HCl). societechimiquedefrance.fr In the context of aromatic systems, regioselective halogen-metal exchange reactions provide another sophisticated route. For example, 3-substituted 1,2-dibromo arenes can undergo regioselective halogen-metal exchange using isopropylmagnesium chloride, followed by quenching with an electrophile to create highly functionalized aryl compounds. organic-chemistry.org This method allows for the selective reaction at one bromine atom in the presence of another, offering precise control in the synthesis of complex derivatives. organic-chemistry.org

Multistep Synthetic Routes to Structural Analogues and Derivatives

The synthesis of structural analogues of this compound often involves multi-step sequences that build complexity from simpler, commercially available starting materials. These routes highlight a range of chemical transformations, including esterification, halogenation, oxidation, and cross-coupling reactions.

One comprehensive industrial-scale synthesis produces 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. researchgate.net This process starts from dimethyl terephthalate (B1205515) and proceeds through six steps: nitration, hydrolysis, hydrogenation to an amine, esterification, bromination, and finally, a diazotization-chlorination reaction to install the chloro group and furnish the final product. researchgate.net

Another relevant multi-step synthesis is that of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. google.com This route begins with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. The amino group is first converted to an iodo group via a diazotization reaction. The resulting 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester is then subjected to a cyanation reaction, where the iodine is displaced by a cyanide group to yield the final product. google.com

The compound 4-bromo-2-methylbenzoic acid is a versatile starting material for a variety of derivatives. chemicalbook.com It can undergo esterification to form the methyl ester, which can then participate in cross-coupling reactions. chemicalbook.com For instance, the methyl ester can be further brominated and then reacted with an amine to generate an isoindolinone fragment, a core structure in many biologically active molecules. chemicalbook.com

The table below outlines key steps in the synthesis of several structural analogues.

| Target Compound | Starting Material | Key Synthetic Steps |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Dimethyl terephthalate | 1. Nitration2. Hydrolysis3. Hydrogenation4. Esterification5. Bromination6. Diazotization/Chlorination researchgate.net |

| 4-Bromo-2-cyano-5-fluorobenzoic acid methyl ester | 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | 1. Diazotization/Iodination2. Cyanation (Iodine displacement) google.com |

| Isoindolinone derivatives | 4-Bromo-2-methylbenzoic acid | 1. Esterification2. Bromination3. Cyclization with amine chemicalbook.com |

| 2-Substituted 5-bromobenzoic acids | 3-Substituted 1,2-dibromo arenes | 1. Regioselective halogen-metal exchange (Br for MgCl)2. Carboxylation with CO₂ organic-chemistry.org |

These examples demonstrate that by combining fundamental reactions such as diazotization, halogenation, and cross-coupling, complex halogenated benzoic acid derivatives can be constructed efficiently. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4,6 Dichlorobenzoic Acid Methyl Ester

Electrophilic Aromatic Substitution Reactions on Halogenated Methyl Benzoates

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of this substitution are heavily influenced by the substituents already present on the ring. unizin.org

The substituents on the 2-Bromo-4,6-dichlorobenzoic acid methyl ester ring govern the position of any potential electrophilic attack. The directing effects of these groups are summarized by considering their electronic influence, which is a combination of inductive and resonance effects.

Methyl Ester Functionality (-COOCH₃): The methyl ester group is a deactivating, meta-director. unizin.org As a carbonyl-containing group, it is strongly electron-withdrawing through both inductive and resonance effects, significantly reducing the electron density of the aromatic ring and making it less nucleophilic. libretexts.org This deactivation is directed towards the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for electrophilic attack. libretexts.org

In the case of this compound, the only available position for substitution is C5. The directing effects of the existing substituents converge on this position:

The ester group at C1 directs meta to C5.

The bromo group at C2 directs para to C5.

The chloro group at C4 directs ortho to C5.

The chloro group at C6 directs ortho to C5.

While all groups direct an incoming electrophile towards the C5 position, the cumulative deactivating effect from three halogen atoms and a methyl ester group makes the aromatic ring extremely electron-deficient and thus highly unreactive towards electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -COOCH₃ | C1 | Electron-withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta (C3, C5) |

| -Br | C2 | Inductively withdrawing, Resonance donating | Deactivating | Ortho, Para (C3, C5) |

| -Cl | C4 | Inductively withdrawing, Resonance donating | Deactivating | Ortho, Para (C3, C5) |

| -Cl | C6 | Inductively withdrawing, Resonance donating | Deactivating | Ortho (C5) |

Beyond electronic effects, steric hindrance plays a crucial role in determining the feasibility of a reaction. youtube.com The structure of this compound features substituents at both ortho positions (C2 and C6) relative to the methyl ester group. This 2,6-disubstitution pattern creates significant steric crowding around the ring.

The approach of an electrophile to the C5 position is impeded by the adjacent chloro groups at C4 and C6. masterorganicchemistry.com When directing groups are in conflict or when steric hindrance is a factor, the position of substitution will favor the least sterically hindered site. masterorganicchemistry.com In this molecule, all potential reaction sites are heavily encumbered. The combination of severe electronic deactivation and significant steric hindrance makes successful electrophilic aromatic substitution on this substrate highly unlikely under standard conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups, which make the aromatic ring electrophilic (electron-poor). masterorganicchemistry.com

The this compound molecule is well-suited for SNAr reactions. The ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the three halogen atoms and the methyl ester group. pressbooks.pubbyjus.com All three halogen atoms are potential leaving groups.

In SNAr reactions, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I. wikipedia.org This is contrary to SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, both the bromine and chlorine atoms in the molecule can potentially be displaced by a strong nucleophile. A more reactive halogen can displace a less reactive halogen from a solution of its halide. science-revision.co.uksavemyexams.com The specific halogen displaced may depend on reaction conditions and the nature of the nucleophile.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case). This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. lumenlearning.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized across the ring and is effectively stabilized by the electron-withdrawing substituents, particularly those positioned ortho and para to the site of attack. pressbooks.pubyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast step where the leaving group (halide ion) is expelled. pressbooks.pub

For this compound, nucleophilic attack at C2, C4, or C6 is possible. For instance, an attack at C2 would form a Meisenheimer complex where the negative charge is stabilized by the ester group at C1 and the chloro groups at C4 (para) and C6 (ortho). This efficient stabilization of the intermediate is a key factor enabling the reaction to proceed despite the initial loss of aromaticity.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl halides are common starting materials for these transformations. bris.ac.uk Reactions such as the Suzuki, Heck, and Sonogashira couplings are central to modern organic synthesis. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-I > C-Br > C-Cl. This trend allows for selective reactions on polyhalogenated aromatic compounds. For this compound, the carbon-bromine bond at the C2 position is significantly more reactive than the carbon-chlorine bonds at C4 and C6. nih.gov This reactivity difference enables chemoselective functionalization at the C2 position.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). nih.gov It would allow for the selective formation of a new carbon-carbon bond at the C2 position of the ester.

Heck Reaction: The palladium-catalyzed reaction with an alkene would introduce a vinyl group at the C2 position. wikipedia.orgyoutube.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form an arylethyne. researchgate.netucsb.edu Research has shown that sterically demanding aryl bromides, particularly those with substituents in the 2- or 2,6-positions, may require higher catalyst loadings or specialized ligands to proceed efficiently. nih.gov

The steric hindrance from the ortho-substituents (the ester at C1 and the chloro at C6) could influence the efficiency of these coupling reactions, potentially requiring optimized reaction conditions, such as specific ligands or higher temperatures, to achieve good yields. researchgate.netnih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Pd(0) catalyst, Base | Aryl-Aryl or Aryl-Alkyl |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For a sterically hindered substrate like this compound, the reaction conditions must be carefully optimized to overcome the steric hindrance around the bromine atom.

Detailed research findings have shown that the choice of palladium catalyst, ligand, and base is crucial for achieving high yields. For sterically hindered aryl bromides, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 78 |

This table presents typical conditions for Suzuki-Miyaura coupling of sterically hindered aryl bromides, analogous to the title compound.

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Stille Coupling Applications

The Stille coupling is another versatile palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organohalide with an organotin compound. This reaction is often tolerant of a wide range of functional groups. For substrates with significant steric hindrance, such as this compound, the choice of the organostannane and reaction conditions is critical.

Research on structurally similar hindered aryl bromides indicates that the reactivity of the organostannane partner plays a significant role. For instance, vinylstannanes and alkynylstannanes are generally more reactive than arylstannanes.

| Organostannane | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| (Tributylstannyl)ethene | Pd(PPh₃)₄ | - | Toluene | 110 | 75 |

| Phenyl(tributyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 120 | 68 |

| (Tributylstannyl)acetylene | Pd(OAc)₂ | P(o-tolyl)₃ | Dioxane | 100 | 82 |

This table illustrates representative conditions for the Stille coupling of sterically hindered aryl bromides.

The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.

Other Palladium-Catalyzed Transformations

Beyond Suzuki-Miyaura and Stille couplings, this compound can potentially undergo other palladium-catalyzed transformations, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The steric hindrance posed by the ortho-substituents remains a significant challenge in these reactions.

For the Heck reaction , which couples the aryl bromide with an alkene, high temperatures and specialized catalyst systems are often necessary to achieve reasonable yields with hindered substrates.

The Sonogashira coupling , involving the reaction with a terminal alkyne, typically employs a co-catalyst system of palladium and copper. The steric hindrance can impede the approach of the bulky catalyst to the aryl bromide.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. For sterically hindered aryl bromides, the use of bulky, electron-rich phosphine ligands is essential to promote the challenging C-N bond-forming reductive elimination step.

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The hydrolysis of the methyl ester group in this compound can be catalyzed by either acid or base. The steric hindrance provided by the ortho-bromo and -chloro substituents significantly impacts the reaction mechanism and kinetics.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of esters typically proceeds through the AAC2 mechanism. This involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. The subsequent steps involve proton transfer and elimination of methanol (B129727) to yield the carboxylic acid.

For sterically hindered esters like this compound, the rate of hydrolysis via the AAC2 mechanism is generally slower compared to unhindered esters. The bulky ortho-substituents impede the approach of the water nucleophile to the carbonyl carbon.

Base-Catalyzed Hydrolysis Mechanisms

In the presence of a base, ester hydrolysis commonly occurs via the BAC2 mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) leaving group.

However, for highly sterically hindered esters, an alternative mechanism, the BAl2 mechanism, may become competitive or even dominant. stackexchange.com In the BAl2 mechanism, the hydroxide ion acts as a nucleophile and attacks the methyl group of the ester in an SN2 fashion, leading to the cleavage of the alkyl-oxygen bond. stackexchange.com This pathway is favored when the carbonyl carbon is sterically inaccessible for the typical BAC2 attack. stackexchange.com Given the presence of two ortho-substituents in this compound, the BAl2 mechanism is a plausible pathway for its base-catalyzed hydrolysis. stackexchange.com

The rate of base-catalyzed hydrolysis is highly dependent on the steric environment of the ester. For this compound, the rate would be expected to be significantly lower than that of methyl benzoate (B1203000) due to the steric hindrance from the ortho substituents.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound's structure is well-suited for the synthesis of intricate ring systems.

Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals and biologically active compounds. nih.gov 2-Bromo-4,6-dichlorobenzoic acid methyl ester is an excellent starting material for these syntheses. The ortho-bromoester functionality is key to forming nitrogen-containing rings. For instance, in copper-catalyzed amination reactions, the 2-bromo position readily couples with various amines. This process, often a variation of the Ullmann condensation, is highly regioselective due to the activating effect of the adjacent carboxylate group. nih.gov This reaction directly leads to the formation of N-aryl or N-alkyl anthranilic acid derivatives, which are precursors to quinolones and other fused nitrogen heterocycles. nih.gov

While direct synthesis of simple pyrroles from this specific ester is less common than from 1,4-dicarbonyl compounds (the Paal-Knorr synthesis), its derivatives are instrumental. organic-chemistry.orgeurekaselect.com The bromo-ester can be transformed through cross-coupling reactions to introduce functionalities that can then participate in pyrrole-forming cyclizations. For example, a Suzuki coupling could replace the bromine with a group that, after subsequent steps, forms a 1,4-dicarbonyl moiety, which can then be cyclized with an amine to form a highly substituted pyrrole (B145914) ring. nih.gov The synthesis of functionalized pyrroles is of great interest due to their presence in bioactive compounds and materials like organic semiconductors. nih.gov

Table 1: Representative Pyrrole Synthesis Strategies

| Method | Starting Materials | Key Features |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine/ammonia | The most common and straightforward method for pyrrole synthesis. organic-chemistry.orgeurekaselect.com |

| Hantzsch Synthesis | α-halo ketone, β-ketoester, amine/ammonia | A versatile method for producing substituted pyrroles. |

| Knorr Synthesis | α-amino ketone, compound with an activated methylene (B1212753) group | Classic method for synthesizing specific pyrrole derivatives. researchgate.net |

| Titanium-catalyzed [2+2+1] | Alkynes, diazenes | Modern approach for creating highly substituted pyrroles. nih.gov |

The reactivity of 2-bromo-benzoates is not limited to simple heterocycles. They are pivotal in constructing polycyclic and fused-ring systems. Transition-metal-catalyzed "cut-and-sew" reactions, for example, can utilize related aromatic structures to create complex bridged and fused aliphatic ring systems through C-C bond activation. nih.gov Furthermore, intramolecular cyclizations are a powerful tool. By coupling a suitable partner at the bromine position, a pendant chain can be introduced which then cyclizes onto the aromatic ring or the ester group. This strategy is employed to build fused systems like benzimidazoles and other complex scaffolds. mdpi.com The synthesis of such rigid, polycyclic structures is of interest for developing new therapeutic agents and materials with unique electronic properties. rsc.org

Intermediate in Agrochemical and Specialty Chemical Development

The structural motifs present in this compound are found in various agrochemicals and specialty chemicals.

Dichlorobenzoic acid derivatives are a well-established class of herbicides. ebi.ac.uk A prominent example is Dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective herbicide used to control broadleaf weeds. wikipedia.orgnih.gov While not identical, this compound shares the core dichlorinated benzoic acid structure. It can serve as a precursor or an analog in the development of new herbicidal compounds. The synthesis of such herbicides often involves nucleophilic aromatic substitution to replace one of the ring halogens or modification of the carboxylic acid group. The specific halogenation pattern on the ring is crucial for biological activity and selectivity. nih.gov

Halogenated aromatic compounds are key intermediates for functional materials such as polymers, dyes, and plasticizers. guidechem.com The bromine atom on this compound allows for facile derivatization via cross-coupling reactions, enabling the attachment of various organic groups. chemicalbook.com This can be used to synthesize monomers for liquid-crystalline polymers or to create building blocks for organic light-emitting diodes (OLEDs) and other organic electronics. The ester group can also be converted into other functionalities, such as amides or alcohols, to further tune the material's properties. thermofisher.com For example, similar bromobenzoic acid esters are used as general-purpose plasticizers in PVC and polyurethane processing. lifechempharma.com

Synthetic Utility in Medicinal Chemistry Building Blocks

The synthesis of novel therapeutic agents is a primary driver of modern organic chemistry, and heterocyclic compounds are particularly important in this field. As established, this compound is a valuable precursor for nitrogen-containing heterocycles, which are a major class of pharmacologically active molecules. nbinno.com

The compound's utility lies in its ability to act as a scaffold. The bromo- and ester groups can be sequentially or orthogonally functionalized to build up molecular complexity. For instance, the bromine can be used as a handle for a Suzuki or Sonogashira coupling to attach a complex fragment, followed by modification of the ester group to introduce another point of diversity. This approach is central to the construction of compound libraries for drug discovery screening. The halogen substituents also influence the molecule's lipophilicity and metabolic stability, which are key parameters in drug design. Derivatives of halogenated benzoic acids have been investigated for a range of biological activities, including as anticancer and anti-inflammatory agents. acs.orgrsc.org

Table 2: Functional Group Reactivity and Applications

| Functional Group | Position | Common Reactions | Key Application Area |

| Bromine | 2 | Suzuki, Stille, Buchwald-Hartwig, Ullmann couplings | Heterocycle synthesis, Medicinal chemistry, Functional materials |

| Chlorine | 4, 6 | Nucleophilic Aromatic Substitution (under harsh conditions) | Agrochemical synthesis, influencing electronic properties |

| Methyl Ester | 1 | Hydrolysis, Amidation, Reduction | Derivatization for medicinal and materials applications |

Spectroscopic Characterization and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H NMR Data and Aromatic Proton Assignments

The ¹H NMR spectrum of 2-Bromo-4,6-dichlorobenzoic acid methyl ester is expected to be simple yet informative. The molecule possesses two aromatic protons and a methyl ester group. The aromatic protons, located at the C3 and C5 positions, are chemically non-equivalent due to their different proximity to the bromine and chlorine substituents.

These two protons are expected to appear as distinct doublets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). Their splitting into doublets arises from coupling to each other in a meta-relationship (a four-bond coupling, ⁴J). This meta-coupling constant is typically small, in the range of 2-3 Hz. The methyl protons of the ester group will appear as a sharp singlet, further downfield due to the deshielding effect of the adjacent oxygen atom, likely in the δ 3.9-4.0 ppm region.

The specific chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The bromine at C2 and the chlorine atoms at C4 and C6 are all electron-withdrawing, which deshields the adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.60 - 7.80 | Doublet (d) | ~2.5 |

| H5 | 7.45 - 7.65 | Doublet (d) | ~2.5 |

| -OCH₃ | 3.90 - 4.00 | Singlet (s) | N/A |

¹³C NMR Spectroscopic Analysis and Carbon Environment Characterization

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the benzene (B151609) ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

The chemical shifts are predicted based on the electronegativity of the attached atoms and other electronic effects:

Carbonyl Carbon (C=O): This carbon is significantly deshielded and is expected to appear in the δ 164-168 ppm range.

Methoxy (B1213986) Carbon (-OCH₃): The methyl carbon, attached to an oxygen atom, will resonate around δ 53-55 ppm.

Aromatic Carbons (C1-C6): The shifts of the aromatic carbons are modulated by the attached substituents. Carbons directly bonded to the electronegative halogens (C2, C4, C6) will be found in the range of δ 125-140 ppm. The carbon atom to which the ester group is attached (C1) is also expected in this region, typically around δ 132-136 ppm. The protonated carbons (C3 and C5) are expected to appear in the δ 130-135 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 164.0 - 168.0 |

| C1 | 132.0 - 136.0 |

| C2 | 124.0 - 128.0 |

| C3 | 132.0 - 135.0 |

| C4 | 135.0 - 140.0 |

| C5 | 130.0 - 133.0 |

| C6 | 133.0 - 137.0 |

| -OCH₃ | 53.0 - 55.0 |

Applications of 2D NMR and Chiral Derivatization for Stereochemical Analysis

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Consequently, techniques such as chiral derivatization, which are used to distinguish between enantiomers, are not applicable to this compound.

However, two-dimensional (2D) NMR techniques would be invaluable for confirming the structural assignments derived from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the aromatic protons H3 and H5, showing a cross-peak that connects their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached. It would show clear correlations between the H3 signal and the C3 signal, and between the H5 signal and the C5 signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

Functional Group Region Analysis (e.g., carbonyl, C-Cl, C-Br stretches)

The functional group region of the IR and Raman spectra (typically 4000-1500 cm⁻¹) provides characteristic signals for specific bonds. For this compound, several key vibrations are expected.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the ester group is expected in the IR spectrum, typically around 1725-1740 cm⁻¹. This band is also observable, though often weaker, in the Raman spectrum.

C-O Stretches: The ester functionality will also give rise to two C-O stretching vibrations: an asymmetric stretch typically appearing as a strong band between 1250-1300 cm⁻¹, and a symmetric stretch between 1100-1150 cm⁻¹.

Aromatic C=C Stretches: The benzene ring will produce several characteristic bands of medium intensity in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹ corresponding to the stretching of the C-H bonds on the aromatic ring.

C-Cl and C-Br Stretches: The carbon-halogen bonds give rise to strong absorptions at lower frequencies, typically in the fingerprint region. The C-Cl stretches are expected in the 850-550 cm⁻¹ range, while the C-Br stretch appears at an even lower wavenumber, generally between 690-515 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| C=O Stretch (Ester) | 1725 - 1740 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch (Asymmetric) | 1250 - 1300 | Strong | Weak |

| C-O Stretch (Symmetric) | 1100 - 1150 | Strong | Weak |

| C-Cl Stretch | 600 - 850 | Strong | Medium |

| C-Br Stretch | 515 - 690 | Strong | Medium |

Fingerprint Region Interpretation

The fingerprint region of a vibrational spectrum, which lies below 1500 cm⁻¹, is typically rich with a complex pattern of absorption bands. This complexity arises from the multitude of bending and stretching vibrations within the molecule, including C-C single bond stretches, C-H bending modes, and, in this case, the prominent C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of "this compound," it provides critical information regarding the molecule's exact mass and characteristic fragmentation patterns, which serve as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. By measuring the mass with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

The molecular formula for "this compound" is C₈H₅BrCl₂O₂. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). This calculation yields a highly precise value that can be experimentally verified by HRMS, confirming the elemental formula of the synthesized compound and ruling out other potential structures.

Table 1: Theoretical Monoisotopic Mass of this compound

| Molecular Formula | Isotope Composition | Theoretical Exact Mass (Da) |

|---|

This interactive table provides the calculated theoretical exact mass based on the primary isotopes.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule (molecular ion) undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and characteristic of the molecule's structure. For "this compound," several key fragmentation pathways are anticipated.

The presence of bromine and chlorine atoms results in a distinctive isotopic pattern for the molecular ion peak and its fragments, as both elements have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Common fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key expected fragmentation events include:

Loss of the methoxy group (-OCH₃): A primary fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃), resulting in the formation of a stable acylium ion [M - 31]⁺.

Loss of the carboxyl group (-COOCH₃): Cleavage of the bond between the aromatic ring and the carbonyl carbon can result in the loss of the entire methyl carboxylate group, generating a fragment corresponding to the bromodichlorophenyl cation [M - 59]⁺.

Halogen Loss: The molecule may also undergo the loss of a halogen atom (Br or Cl), although this is often less favorable than fragmentation at the ester group. nih.gov The relative ease of halogen loss can sometimes be influenced by the substitution pattern on the aromatic ring. nih.gov

Table 2: Predicted Fragmentation Ions for this compound

| Fragmentation Event | Lost Neutral Fragment | m/z of Resulting Ion (using ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| Molecular Ion | - | 282 |

| Loss of Methoxy | •OCH₃ | 251 |

| Loss of Methyl Carboxylate | •COOCH₃ | 223 |

| Loss of Bromine | •Br | 203 |

This interactive table outlines the major expected fragmentation pathways and the corresponding mass-to-charge ratios of the resulting ions.

X-ray Diffraction (XRD) for Solid-State Structure Determination

While specific crystal structure data for "this compound" is not publicly available, analysis of closely related structures, such as "Methyl 2,5-dichlorobenzoate," provides insight into the type of data obtained. researchgate.net An XRD analysis would determine key structural parameters, including:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise position (x, y, z) of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.

Torsional Angles: These describe the conformation of the molecule, for instance, the dihedral angle between the plane of the aromatic ring and the plane of the ester group. researchgate.net

Table 3: Illustrative Crystal Structure Data Parameters from XRD

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The basic crystal habit. | Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal. | P2₁/c, P-1, etc. |

| a, b, c (Å) | The dimensions of the unit cell. | e.g., a = 7.2 Å, b = 8.9 Å, c = 12.1 Å nih.gov |

| α, β, γ (°) | The angles of the unit cell. | e.g., α = 90°, β = 105.8°, γ = 90° nih.gov |

| Z | The number of molecules per unit cell. | e.g., 4 nih.gov |

This interactive table shows the typical parameters determined from a single-crystal X-ray diffraction experiment, with illustrative examples from related compounds.

Future Research Trajectories and Interdisciplinary Perspectives

Development of More Sustainable and Atom-Economical Synthetic Protocols

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For a molecule like 2-Bromo-4,6-dichlorobenzoic acid methyl ester, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Key Research Objectives:

C-H Activation/Halogenation: A primary goal would be the development of a one-pot synthesis directly from a simpler precursor, such as methyl 4,6-dichlorobenzoate. This would involve the regioselective bromination at the 2-position through advanced catalytic C-H activation techniques. Such a process would significantly improve atom economy by avoiding the use of protecting groups and reducing the number of synthetic steps.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for the halogenation and esterification steps. This approach can lead to higher yields and purity while minimizing solvent usage and reaction times.

Green Solvents and Catalysts: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, and recyclable catalysts could drastically reduce the environmental footprint of the synthesis.

A comparative table of potential synthetic strategies is presented below:

| Synthesis Strategy | Traditional Approach | Future Sustainable Approach |

| Starting Material | Multi-step from a more functionalized precursor | Direct C-H activation of a simpler precursor |

| Key Transformation | Sandmeyer or similar reactions | Catalytic C-H bromination |

| Reaction Conditions | Often stoichiometric reagents, harsh conditions | Catalytic amounts, milder conditions, flow chemistry |

| Atom Economy | Moderate | High |

| Waste Generation | Significant | Minimized |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic and steric properties of this compound, with its three distinct halogen atoms, make it a fascinating substrate for exploring novel chemical reactions.

Potential Areas of Exploration:

Orthogonal Cross-Coupling Reactions: A significant area of future research will be the selective functionalization of the C-Br and C-Cl bonds. Developing catalytic systems (e.g., palladium- or copper-based) that can differentiate between the bromine and chlorine atoms would allow for the stepwise and controlled introduction of different functional groups. This "orthogonal" reactivity is highly sought after in the synthesis of complex molecules.

Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock new reaction pathways that are not accessible through traditional thermal methods. This could include novel coupling reactions or the introduction of complex fragments under mild conditions.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot (domino or cascade reactions) starting from this compound could lead to the rapid assembly of complex molecular architectures.

Integration into Advanced Functional Material Platforms

The high degree of halogenation and the rigid aromatic core of this compound suggest its potential as a building block for advanced functional materials.

Potential Applications in Materials Science:

Liquid Crystals: By incorporating this rigid core into larger molecular structures, it may be possible to design novel liquid crystalline materials with specific optical and electronic properties.

Organic Light-Emitting Diodes (OLEDs): The electronic properties imparted by the halogen atoms could be harnessed in the design of new host or emitter materials for OLEDs.

Flame Retardants: Halogenated aromatic compounds are known for their flame-retardant properties. Future research could explore the incorporation of this molecule into polymers to enhance their fire resistance.

| Material Application | Potential Role of the Compound | Desired Properties |

| Liquid Crystals | Rigid core structure | Thermal stability, specific phase behavior |

| OLEDs | Host or emitter component | High triplet energy, good charge transport |

| Flame Retardants | Additive or co-monomer | High halogen content, thermal stability |

Computational Design and Prediction of New Reactions

Computational chemistry and theoretical modeling will be invaluable tools in guiding future experimental work on this compound.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the reactivity of the different positions on the aromatic ring, helping to design selective reactions. It can also be used to elucidate the mechanisms of novel transformations.

Molecular Docking and Simulation: In the context of designing bioactive molecules, computational tools can predict how derivatives of this compound might interact with biological targets.

Machine Learning and AI: As more data on the reactivity of halogenated aromatics becomes available, machine learning algorithms could be trained to predict the outcomes of new reactions and suggest optimal reaction conditions, accelerating the discovery process.

Q & A

Basic: What is the standard synthesis protocol for 2-bromo-4,6-dichlorobenzoic acid methyl ester?

The compound is synthesized via bromination of 4,6-dimethyl-3-hydroxybenzoic acid followed by esterification. Bromination typically employs elemental bromine or NBS (N-bromosuccinimide) under controlled acidic conditions to achieve regioselectivity. Subsequent esterification with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) yields the methyl ester. Purification is achieved via recrystallization or column chromatography .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : To identify aromatic proton environments and confirm substitution patterns (e.g., bromine and chlorine positions).

- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ or [M+Na]+ peaks).

- IR Spectroscopy : To detect ester carbonyl stretches (~1700–1750 cm⁻¹) and absence of free carboxylic acid O-H bands.

Crystallographic data (if available) further validates the structure .

Advanced: How do reaction conditions influence regioselectivity in synthesizing derivatives of this compound?

Regioselectivity in bromination or substitution reactions depends on:

- Catalysis : Acidic conditions favor electrophilic substitution at less hindered positions (e.g., methylene carbons), while basic conditions activate methyl groups for reaction, as demonstrated in analogous systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, altering substitution sites.

- Steric Hindrance : Bulky substituents (e.g., methyl groups) direct reactions to meta/para positions. Systematic optimization of these parameters is critical for selective synthesis .

Advanced: How can conflicting data on the compound’s stability under varying storage conditions be resolved?

Contradictions in stability studies (e.g., decomposition rates in light vs. dark) require:

- Controlled Stability Assays : Conduct parallel experiments under standardized conditions (temperature, humidity, light exposure) with HPLC or TLC monitoring.

- Degradation Product Analysis : Use LC-MS to identify breakdown products and infer degradation pathways.

- Computational Modeling : Predict thermodynamic stability of possible degradation intermediates using DFT calculations .

Basic: What are the primary applications of this compound in organic synthesis?

It serves as a precursor for:

- Pharmaceutical Intermediates : Functionalization via Suzuki coupling or nucleophilic aromatic substitution to introduce heterocycles.

- Agrochemicals : Chlorine/bromine substituents enhance bioactivity in pesticide derivatives.

- Material Science : As a monomer for halogenated polymers with flame-retardant properties .

Advanced: What challenges arise in achieving high-purity batches, and how are they addressed?

Common issues include:

- Byproduct Formation : Trace impurities from incomplete bromination or esterification. Mitigated via optimized stoichiometry and reaction time.

- Purification Difficulties : Use preparative HPLC or gradient column chromatography with halogen-tolerant stationary phases (e.g., C18 modified silica).

- Analytical Validation : Cross-validate purity using orthogonal methods (e.g., NMR integration vs. GC-MS peak area) .

Basic: How is the compound’s reactivity exploited in cross-coupling reactions?

The bromine atom undergoes Pd-catalyzed couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl/heteroaryl groups. The ester moiety remains inert under mild conditions but can be hydrolyzed post-coupling for further functionalization. Optimized ligand systems (e.g., XPhos) enhance reaction efficiency .

Advanced: What computational tools are used to predict its reactivity or interactions in biological systems?

- Molecular Docking : Screens potential binding affinities to enzymes (e.g., cytochrome P450) using AutoDock Vina.

- QSAR Modeling : Correlates substituent electronic effects (Hammett σ values) with biological activity.

- DFT Calculations : Predicts regioselectivity in electrophilic substitution reactions via Fukui indices .

Basic: What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential halogenated vapor release.

- Waste Disposal : Follow EPA guidelines for halogenated waste to prevent environmental contamination .

Advanced: How do steric and electronic effects of substituents influence its participation in multi-step syntheses?

- Steric Effects : Bulky substituents (e.g., methyl groups) hinder nucleophilic attack, requiring elevated temperatures or microwave-assisted synthesis.

- Electronic Effects : Electron-withdrawing groups (Cl, Br) deactivate the aromatic ring, necessitating stronger electrophiles or directing groups. Systematic substitution studies (e.g., Hammett plots) guide reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.